1,2-Dibromobut-2-ene
CAS No.: 20629-39-4
Cat. No.: VC18317020
Molecular Formula: C4H6Br2
Molecular Weight: 213.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20629-39-4 |
|---|---|
| Molecular Formula | C4H6Br2 |
| Molecular Weight | 213.90 g/mol |
| IUPAC Name | 1,2-dibromobut-2-ene |
| Standard InChI | InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2H,3H2,1H3 |
| Standard InChI Key | VFPLAXWLJIGINL-UHFFFAOYSA-N |
| Canonical SMILES | CC=C(CBr)Br |
Introduction
Chemical Identity and Nomenclature
1,2-Dibromobut-2-ene (IUPAC name: (2Z)-1,2-dibromobut-2-ene) is an unsaturated organobromine compound with the molecular formula C₄H₆Br₂. Its structure features a double bond between C2 and C3, with bromine atoms at C1 and C2 (Figure 1). The stereochemistry (Z/E) remains underexplored in the literature, though analogous compounds like (E)-1,4-dibromobut-2-ene demonstrate configurational stability under standard conditions .
Table 1: Comparative Properties of Brominated Butene Derivatives
Synthesis and Isolation
Stereochemical Control
The trans-configuration in (E)-1,4-dibromobut-2-ene is stabilized by crystallography from ligroin, suggesting similar purification strategies (recrystallization, vacuum distillation) could apply to 1,2-dibromobut-2-ene .
Physicochemical Properties
Thermal Stability
1,2-Dibromobut-2-ene is inferred to decompose above 205°C, akin to its 1,4-isomer . The flash point (113°C) indicates flammability risks under high-temperature conditions .
Solubility and Reactivity
Like (E)-1,4-dibromobut-2-ene, the compound is sparingly soluble in water but dissolves in chlorinated solvents (e.g., chloroform) . Its electron-deficient double bond facilitates nucleophilic attacks, making it reactive toward amines and carboxylating agents .
Reactivity and Applications
Diamination Reactions
Copper-mediated diamination of 1,4-dibromobut-2-ene produces diaminoalkenes, a reaction potentially adaptable to 1,2-dibromobut-2-ene . The vicinal bromines may enable regioselective amination at C1 and C2.
Electrochemical Carboxylation
In CO₂ fixation, 1,4-dibromobut-2-ene undergoes double carboxylation to form succinic acid derivatives under reductive conditions . For 1,2-dibromobut-2-ene, analogous pathways could yield α,β-unsaturated dicarboxylic acids, though side reactions (e.g., debromination) remain a challenge.
Mechanistic Pathway for Carboxylation :
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Cathodic reduction generates a CO₂- ⁻ radical anion.
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Radical addition to the double bond forms a C-centered intermediate.
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Second carboxylation yields a dicarboxylate anion, hydrolyzed to the final acid.
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